molecular formula C8H7NOS B1180181 ent-Abacavir CAS No. 128131-83-9

ent-Abacavir

カタログ番号: B1180181
CAS番号: 128131-83-9
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ent-Abacavir is a pharmaceutical compound used in the treatment of human immunodeficiency virus (HIV) infection. It is a combination of two nucleoside reverse transcriptase inhibitors: abacavir sulfate and lamivudine. These antiviral agents work together to prevent the replication of HIV, thereby reducing the viral load in the body and improving the immune system function .

準備方法

Synthetic Routes and Reaction Conditions

ent-Abacavir is synthesized by combining abacavir sulfate and lamivudine. Abacavir sulfate is synthesized through a multi-step process involving the reaction of a carbocyclic nucleoside with sulfuric acid to form the sulfate salt. Lamivudine is synthesized by the reaction of a thiol with a nucleoside analogue to form the desired compound .

Industrial Production Methods

The industrial production of this compound involves the large-scale synthesis of abacavir sulfate and lamivudine, followed by their combination in specific ratios to form the final product. The process includes rigorous quality control measures to ensure the purity and efficacy of the compound. The tablets are coated with a film to enhance their stability and ease of administration .

化学反応の分析

Types of Reactions

ent-Abacavir undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the active metabolites of abacavir sulfate and lamivudine, which are responsible for their antiviral activity .

科学的研究の応用

Efficacy in HIV Treatment

  • Clinical Trials :
    • A significant study comparing dolutegravir/ent-abacavir/lamivudine with traditional regimens demonstrated that ent-Abacavir maintains viral suppression effectively while exhibiting a favorable safety profile. In this trial, participants receiving this compound achieved a viral load of less than 40 copies/mL at a rate of 93.9% after 12 months .
    • Another study indicated that this compound contributes to superior immunologic recovery compared to other NRTIs, leading to higher CD4 T-lymphocyte counts in treatment-naive individuals .
  • Safety Profile :
    • Research has shown that this compound is associated with less lipoatrophy and a better lipid profile compared to other antiretroviral agents like stavudine . However, it is essential to monitor for hypersensitivity reactions, particularly in patients with the HLA-B*57:01 allele.

Cardiovascular Implications

Recent findings from the REPRIEVE trial highlighted a concerning association between current or past use of this compound and an increased risk of major adverse cardiovascular events. Specifically, the data suggested a 42% increase in risk among users compared to those not taking this medication . This information is critical for clinicians when considering treatment options for patients with HIV who may also have cardiovascular risk factors.

Comparative Efficacy with Other Antiretrovirals

This compound has been evaluated against various other antiretroviral therapies:

  • Zidovudine : Despite its efficacy, zidovudine is often superseded by this compound due to its better tolerability and dosing convenience .
  • Tenofovir : While tenofovir is effective, it has been associated with renal toxicity. In contrast, this compound presents a safer alternative for patients concerned about kidney health .

Case Studies and Observational Data

  • Pilot Studies :
    • In a pilot study conducted in Uganda, this compound was included in regimens for HIV-positive individuals who could not tolerate tenofovir. The results indicated that participants experienced significant immunologic recovery and improved quality of life metrics .
  • Longitudinal Observational Studies :
    • Long-term data from cohorts using this compound show sustained viral suppression over extended periods (up to five years), reinforcing its role as a viable option in chronic HIV management .

作用機序

ent-Abacavir exerts its effects by inhibiting the reverse transcriptase enzyme of HIV. Abacavir sulfate and lamivudine are converted into their active triphosphate forms within the body. These active forms compete with natural nucleosides for incorporation into the viral DNA, leading to chain termination and inhibition of viral replication. The primary molecular targets are the reverse transcriptase enzyme and the viral RNA .

類似化合物との比較

ent-Abacavir is compared with other similar compounds such as:

    Biktarvy: Contains bictegravir, emtricitabine, and tenofovir alafenamide. It is also used in the treatment of HIV but has a different combination of active ingredients.

    Descovy: Contains emtricitabine and tenofovir alafenamide. It is used for pre-exposure prophylaxis and HIV treatment.

    Triumeq: Contains abacavir sulfate, dolutegravir, and lamivudine. .

This compound is unique due to its specific combination of abacavir sulfate and lamivudine, which provides a potent antiviral effect with a convenient dosing regimen .

特性

IUPAC Name

[(1R,4S)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19)/t8-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGSCOLBFJQGHM-WCBMZHEXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@H]4C[C@H](C=C4)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20332855
Record name Epzicom
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136470-79-6
Record name (1R,4S)-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]-2-cyclopentene-1-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136470-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ((1R,4S)-4-(2-Amino-6-(cyclopropylamino)-9H-purin-9-yl)cyclopent-2-enyl)methanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136470796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epzicom
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ABACAVIR, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9A7099R51
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。